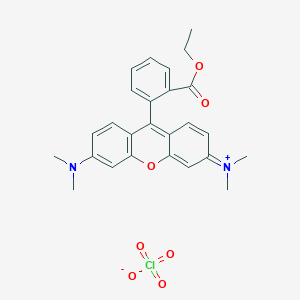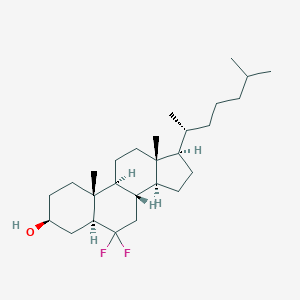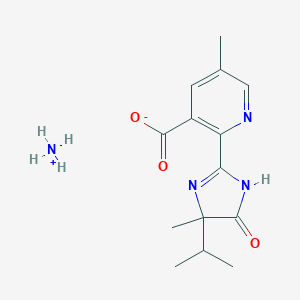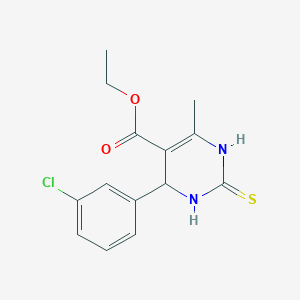![molecular formula C16H16ClN3O2S2 B220029 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a crucial role in many physiological processes, including cell proliferation, energy metabolism, and antioxidant defense. The inhibition of glutaminase by CB-839 has been shown to have therapeutic potential in various types of cancer and other diseases.
Wirkmechanismus
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that plays a critical role in the growth and proliferation of cancer cells and other rapidly dividing cells. By inhibiting glutaminase, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the availability of glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
The inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several biochemical and physiological effects. In cancer cells, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the levels of intracellular glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death. In addition, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide alters the metabolism of cancer cells, leading to a decrease in the production of ATP, the primary source of energy for cells. This metabolic shift can make cancer cells more susceptible to other therapies, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various biological processes. However, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can make it challenging to use 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in certain experimental settings.
Zukünftige Richtungen
For research on 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide include the development of more potent and selective inhibitors of glutaminase, the identification of biomarkers that can predict response to 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, and the evaluation of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in clinical trials. In addition, the combination of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
Synthesemethoden
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-glutamine to form N-(tert-butoxycarbonyl)-L-glutaminyl-2-chlorobenzoyl chloride. This compound is then reacted with thioacetamide to form 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-(tert-butoxycarbonyl)-L-glutaramide. Finally, the tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid to yield 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, the inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to reduce the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy and radiation therapy, and overcome resistance to targeted therapies. 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has also shown promise in the treatment of other diseases, including metabolic disorders, neurodegenerative diseases, and viral infections.
Eigenschaften
Produktname |
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Molekularformel |
C16H16ClN3O2S2 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
2-[(2-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-9-8(2)24-15(12(9)13(18)21)20-16(23)19-14(22)10-6-4-5-7-11(10)17/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) |
InChI-Schlüssel |
PWYCRYBHSZPNBA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)

![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)


![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
